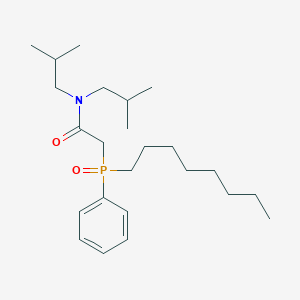
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ETP) is a chemical compound that belongs to the pyrrole family. It is a yellow liquid with a strong odor and is widely used in the fragrance industry due to its pleasant smell. ETP has also been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it is believed that 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and anti-inflammatory activities, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One advantage of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its relatively low cost and easy availability. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is its strong odor, which can be unpleasant and may require special handling procedures.
未来方向
There are several future directions for the study of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural preservative in the food industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antibacterial activity against foodborne pathogens, and its use as a preservative could help reduce the need for synthetic preservatives. Another area of interest is the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have neuroprotective effects, and further studies could investigate its potential as a therapeutic agent for these diseases. Finally, further studies could investigate the potential use of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde as a natural antioxidant in the cosmetic industry. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have antioxidant activity, and its use in cosmetics could help reduce the need for synthetic antioxidants.
Conclusion:
In conclusion, 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound with potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a variety of biochemical and physiological effects, including its neuroprotective effects and its potential use as a natural preservative and antioxidant. Further studies are needed to fully understand the potential of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in various fields.
合成方法
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized through a multistep process starting from 2,4,5-trimethylpyrrole. The first step involves the alkylation of 2,4,5-trimethylpyrrole with ethyl bromide to form 3-ethyl-2,4,5-trimethylpyrrole. This intermediate is then oxidized with potassium permanganate to produce 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde.
科学研究应用
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied for its potential biological activities, including its antibacterial, anti-inflammatory, and antioxidant properties. In a study conducted by Lee et al., 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was found to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde was also found to have anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
属性
CAS 编号 |
105256-98-2 |
|---|---|
产品名称 |
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
InChI 键 |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
规范 SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
同义词 |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



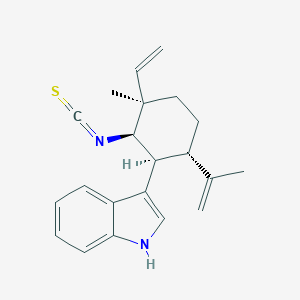

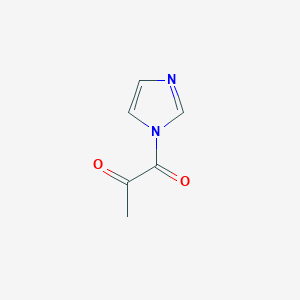
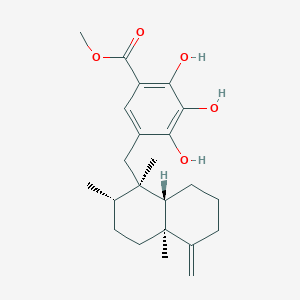
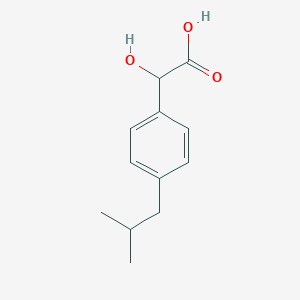
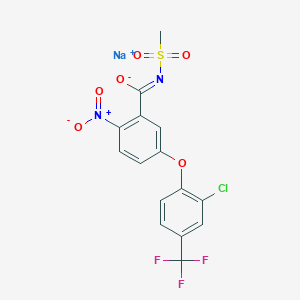
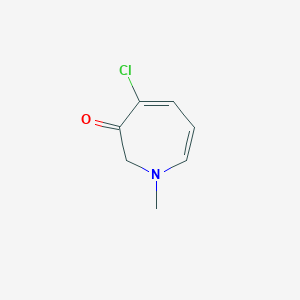
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
